molecular formula C8H16N2 B13596143 4-Methylcyclohexane-1-carboximidamide

4-Methylcyclohexane-1-carboximidamide

Cat. No.: B13596143
M. Wt: 140.23 g/mol
InChI Key: DEUFKOMGONIRDK-UHFFFAOYSA-N
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Description

4-Methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C8H17N2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by a cyclohexane ring substituted with a methyl group and a carboximidamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexane-1-carboximidamide typically involves the reaction of 4-methylcyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-Methylcyclohexane-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylcyclohexanone: A precursor in the synthesis of 4-Methylcyclohexane-1-carboximidamide.

    Cyclohexanecarboximidamide: A similar compound with a cyclohexane ring but without the methyl substitution.

Comparison: this compound is unique due to the presence of both a methyl group and a carboximidamide group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

4-methylcyclohexane-1-carboximidamide

InChI

InChI=1S/C8H16N2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H3,9,10)

InChI Key

DEUFKOMGONIRDK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=N)N

Origin of Product

United States

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